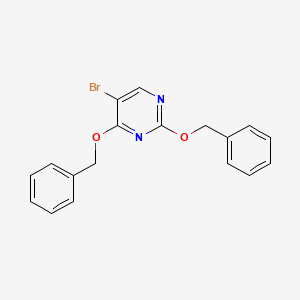

2,4-Bis(benzyloxy)-5-bromopyrimidine

Overview

Description

“2,4-Bis(benzyloxy)-5-bromopyrimidine” is a chemical compound with the molecular formula C18H17BN2O4 . It has a molecular weight of 336.15 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

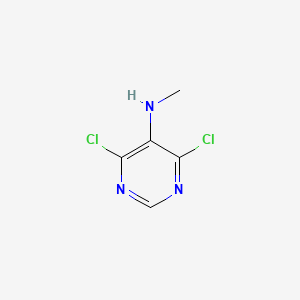

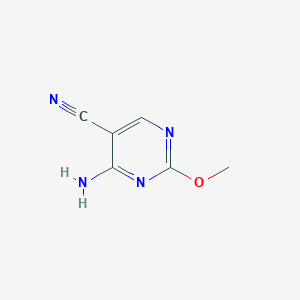

The molecular structure of “2,4-Bis(benzyloxy)-5-bromopyrimidine” is complex with several functional groups. The InChI string for this compound is InChI=1S/C18H17BN2O4/c22-19 (23)16-11-20-18 (25-13-15-9-5-2-6-10-15)21-17 (16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2 . This indicates the presence of boronic acid, pyrimidine, and benzyloxy groups in the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Bis(benzyloxy)-5-bromopyrimidine” include a molecular weight of 336.2 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 6, and rotatable bond count of 7 .

Scientific Research Applications

Synthesis of HSP90 Inhibitors

2,4-Bis(benzyloxy)-5-bromopyrimidine: is utilized in the synthesis of novel HSP90 N-terminal inhibitors . These inhibitors are significant in cancer research as HSP90 is a molecular chaperone critical in cancer development. Compounds derived from this pyrimidine exhibit antiproliferative activity against multiple breast cancer cell lines, making them potential candidates for anticancer drugs .

Development of Antiproliferative Agents

The derivatives of 2,4-Bis(benzyloxy)-5-bromopyrimidine have been studied for their antiproliferative effects. They show promising activity by inducing degradation of client proteins like AKT and ERK, which are vital for cell survival and proliferation . This application is particularly relevant in the field of targeted cancer therapies.

Molecular Docking Studies

This compound is also important in molecular docking studies to understand the binding affinities of potential drug candidates. For instance, molecular docking studies have shown that derivatives of 2,4-Bis(benzyloxy)-5-bromopyrimidine bind successfully to the geldanamycin binding site at the N-terminus of HSP90α . This helps in the rational design of more effective cancer therapeutics.

Synthesis of Phosphine Oxide Derivatives

In organic synthesis, 2,4-Bis(benzyloxy)-5-bromopyrimidine is used to create bis(4-benzyloxyphenoxy)phenyl phosphine oxide. This compound plays a crucial role in various chemical reactions and can be used as a ligand in catalysis .

Preparation of Hetaryl-Azophenol Dyes

The compound is involved in the preparation of hetaryl-azophenol dyes. These dyes are synthesized via heterocyclic amines in nitrosyl sulphuric acid and have applications in coloring materials like polyester fibers .

Depigmenting Agent in Cosmetic Industry

2,4-Bis(benzyloxy)-5-bromopyrimidine: acts as a precursor in the synthesis of agents used for depigmentation. Such agents are commonly used in the cosmetic industry to treat hyperpigmentation disorders .

Mechanism of Action

Target of Action

The primary target of 2,4-Bis(benzyloxy)-5-bromopyrimidine is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays an essential role in cancer occurrence and development . It regulates the conformation and quality of client proteins, thereby maintaining protein homeostasis to preserve normal cell functions .

Mode of Action

2,4-Bis(benzyloxy)-5-bromopyrimidine acts as an HSP90 N-terminal inhibitor . It binds to the geldanamycin binding site at the N-terminus of HSP90a . This interaction results in significant degradation of the client proteins AKT and ERK .

Biochemical Pathways

The inhibition of HSP90 by 2,4-Bis(benzyloxy)-5-bromopyrimidine affects the AKT and ERK pathways . These pathways are crucial for cell survival and proliferation. The compound induces significant degradation of the client proteins AKT and ERK, leading to a lower level of the heat shock response compared to tanespimycin (17-AAG) .

Result of Action

2,4-Bis(benzyloxy)-5-bromopyrimidine exhibits antiproliferative activity against multiple breast cancer cell lines . It induces significant degradation of the client proteins AKT and ERK, leading to a lower level of the heat shock response . This suggests that the compound could potentially be used in the treatment of certain types of cancer.

properties

IUPAC Name |

5-bromo-2,4-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPWETJGPVPWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292396 | |

| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41244-53-5 | |

| Record name | 41244-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)